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molecular formula C18H14F3NO4 B8502661 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid

7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid

Cat. No. B8502661
M. Wt: 365.3 g/mol
InChI Key: IZGHIRHMKPXRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968570B2

Procedure details

7-Methyl-1-oxo-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-1H-isoindole-5-carbonitrile (103 mg, 0.30 mmol) was stirred at 100° C. in MeOH (10 mL) and 6N NaOH (10 mL) for 2.5 hours. The reaction was acidified with 1N HCl and partitioned between CH2Cl2 and water, and the organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure to yield a white solid (69.0 mg, 64%). 1H NMR (300 MHz, CDCl3): δ 7.96 (d, 2H), 7.37 (d, 2H), 7.21 (d, 2H), 4.82 (s, 2H), 4.32 (s, 2H), 2.84 (s, 3H).
Name
7-Methyl-1-oxo-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-1H-isoindole-5-carbonitrile
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:24]#N)[CH:5]=[C:6]2[C:10]=1[C:9](=[O:11])[N:8]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][CH:14]=1)[CH2:7]2.[OH-:26].[Na+].Cl.C[OH:30]>>[CH3:1][C:2]1[CH:3]=[C:4]([C:24]([OH:30])=[O:26])[CH:5]=[C:6]2[C:10]=1[C:9](=[O:11])[N:8]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][CH:14]=1)[CH2:7]2 |f:1.2|

Inputs

Step One
Name
7-Methyl-1-oxo-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-1H-isoindole-5-carbonitrile
Quantity
103 mg
Type
reactant
Smiles
CC=1C=C(C=C2CN(C(C12)=O)CC1=CC=C(C=C1)OC(F)(F)F)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2 and water
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C2CN(C(C12)=O)CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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